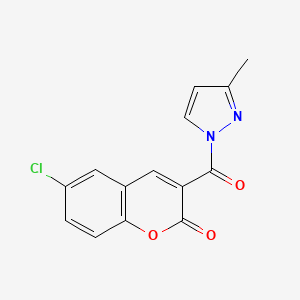
4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a benzamide derivative with potential biological activity. While the specific compound is not directly studied in the provided papers, related benzamide derivatives with substituted pyridine moieties have been synthesized and evaluated for various properties, including antimicrobial activity and analgesic properties . These compounds are of interest due to their structural diversity and potential therapeutic applications.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the condensation of an appropriate benzoyl hydrazine with different aromatic acid chlorides in the presence of a base such as pyridine . For instance, 4-acetamido-2-ethoxy benzoyl hydrazine is reacted with aromatic acid chlorides to yield N-arylamino-4-acetamido-2-ethoxy benzamides with good yields ranging from 65 to 80% . This method could potentially be adapted for the synthesis of 4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation, as demonstrated in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These techniques provide detailed information on the crystalline structure, molecular geometry, and vibrational frequencies, which are essential for understanding the compound's properties and reactivity .
Chemical Reactions Analysis
Chemical modifications, such as methylation of the pyridine moiety, have been explored to enhance the biological properties of benzamide derivatives . The synthesis of these modified compounds involves specific reactions tailored to introduce or alter functional groups, which can significantly impact their pharmacological profile. The chemical reactivity of these molecules can be further investigated using molecular electrostatic potential surface mapping and potential energy surface scans .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their electronic properties like HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using density functional theory (DFT) . These properties are crucial for predicting the reactivity and stability of the compounds. Additionally, the antioxidant properties of benzamide derivatives can be determined using assays such as the DPPH free radical scavenging test . The luminescent properties and stimuli-responsive behavior of related compounds have also been reported, indicating potential applications in materials science .
Applications De Recherche Scientifique
Antiprion Agents
Benzamide derivatives, including those with pyridin-2-yloxy benzyl components, have been evaluated for their potential as antiprion agents. These compounds have shown binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), demonstrating potential therapeutic use against prion disease. The evaluation included in vitro assays and the inhibition of PrP(Sc) accumulation in scrapie-infected mouse cells, highlighting their potential as lead compounds for developing treatments against prion diseases (Fiorino et al., 2012).
Photocatalytic Degradation
Studies on photocatalytic degradation have examined the efficiency of TiO2 in degrading pyridine, a component of the compound . These studies found that photocatalysis over TiO2 rapidly eliminates pyridine in water, leading to hydroxylation and the formation of various aliphatic intermediates. This research provides insight into environmental applications, such as water purification and the degradation of hazardous chemicals (Maillard-Dupuy et al., 1994).
Antimicrobial Activity
N-aryl amino-4-acetamido-2-ethoxy benzamides have been synthesized and screened for antimicrobial activity. These compounds, bearing structural similarities to the compound of interest, have been evaluated through structural characterization and biological testing. Their antimicrobial screening suggests potential applications in developing new antibacterial and antifungal agents, highlighting the importance of such compounds in addressing microbial resistance (Padaliya & Parsania, 2015).
Analgesic Properties Enhancement
Research targeting the modification of the pyridine moiety in molecules has explored optimizing biological properties, including analgesic effects. The modification aimed to enhance analgesic properties by altering the pyridine component, demonstrating the potential pharmaceutical applications of such chemical manipulations (Ukrainets et al., 2015).
Orientations Futures
The future directions in the synthesis of benzamide derivatives like “4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide” could involve the development of more efficient and green synthesis methods . The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions and can be reused without a substantial reduction in catalytic activity .
Propriétés
IUPAC Name |
4-acetamido-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15(25)24-18-10-8-17(9-11-18)21(26)23-14-16-5-4-6-19(13-16)27-20-7-2-3-12-22-20/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFVWIZYFSHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

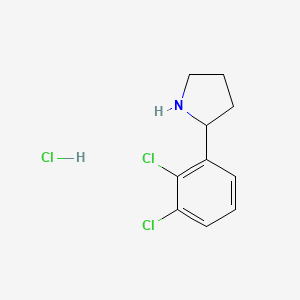
![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)
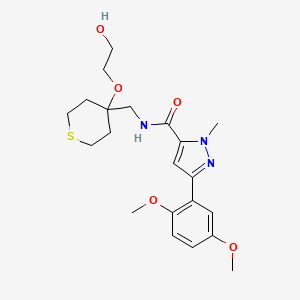
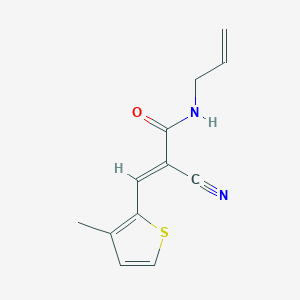
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)
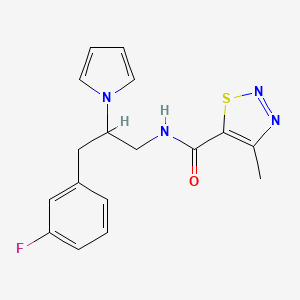
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
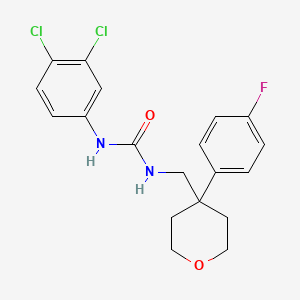
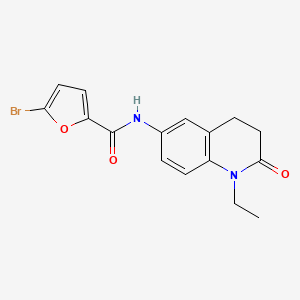
![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)
